molecular formula C9H12BNO4 B581953 3-Amino-5-ethoxycarbonylphenylboronic acid CAS No. 510773-04-3

3-Amino-5-ethoxycarbonylphenylboronic acid

Cat. No. B581953
M. Wt: 209.008
InChI Key: KOMOLAWDZYJJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-ethoxycarbonylphenylboronic acid is a compound with the molecular formula C9H12BNO4 . It is not intended for human or veterinary use and is used only for research.


Molecular Structure Analysis

The molecular structure of 3-Amino-5-ethoxycarbonylphenylboronic acid is determined by its molecular formula, C9H12BNO4 . Detailed structural analysis is not available in the current literature.

Scientific Research Applications

Capillary Electrophoresis and Protein Separation The polymerization of 3-aminophenylboronic acid, a closely related compound, has been utilized for the open tubular modification of capillary electrophoresis (CE) capillaries, demonstrating the functional group versatility for selectivity in separating diastereoisomers and proteins. This application is particularly relevant for the separation of complex mixtures in analytical chemistry, offering insights into the potential of 3-Amino-5-ethoxycarbonylphenylboronic acid in similar contexts (Bossi et al., 2004).

Antibacterial and Antimicrobial Activities Research into the derivatives of phenylboronic acids, including those related to 3-Amino-5-ethoxycarbonylphenylboronic acid, has explored their antibacterial and antimicrobial properties. Studies have synthesized new compounds with notable activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Polymeric Material Modification The compound's derivatives have been used to modify polyvinyl alcohol/acrylic acid hydrogels through radiation-induced polymerization, enhancing their thermal stability and biocompatibility. Such modifications have shown promising applications in medical fields, particularly due to their increased biological activities (Aly & El-Mohdy, 2015).

Cross-Coupling Chemical Reactions 3-Amino-5-ethoxycarbonylphenylboronic acid and its derivatives are pivotal in cross-coupling reactions, enabling the synthesis of highly substituted bipyridines and pyrazinopyridines. These reactions are integral in creating complex molecular structures for further pharmaceutical and chemical research, indicating the compound's importance in organic synthesis (Thompson et al., 2005).

properties

IUPAC Name

(3-amino-5-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMOLAWDZYJJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659377
Record name [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-ethoxycarbonylphenylboronic acid

CAS RN

510773-04-3
Record name [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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